molecular formula C15H20O5 B1326201 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-40-9

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No. B1326201
M. Wt: 280.32 g/mol
InChI Key: VBUXXXQQBQHCSW-UHFFFAOYSA-N
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Description

2,3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, also known as DMPP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of propiophenone, a naturally occurring compound found in the bark of certain trees, and has been used in laboratory experiments since the 1950s. DMPP has been found to possess a wide range of properties, including its ability to act as a catalyst in organic reactions, its ability to inhibit the growth of certain bacteria and fungi, and its potential to be used as a drug delivery system.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Acylation and Alkylation Studies : 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone derivatives, like 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, have been synthesized through the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid (Kasturi & Damodaran, 1969).

  • Reactions with Vinylphosphonic Dichloride : The compound reacts with 2-ethoxyvinylphosphonic dichloride in dioxane, yielding products like 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide (Sadykova et al., 2011).

  • Synthesis of Novel Compounds : It is involved in the synthesis of unique compounds with potential applications in fields like antimicrobial agents (Talupur et al., 2021).

Photovoltaic and Photoreactive Applications

  • Use in Plastic Solar Cells : Derivatives of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone have been used in the synthesis of oligophenylenevinylenes for application in photovoltaic cells (Jørgensen & Krebs, 2005).

  • Photoremovable Protecting Groups : The compound's derivatives, like 1,3-dioxoindan-2-yl esters, are investigated for their potential as photoremovable protecting groups (Literák et al., 2008).

Applications in Organic Synthesis

  • Semisynthesis of Methoxylated Propiophenones : It is used in the semisynthesis of natural methoxylated propiophenones, highlighting its role in the preparation of phenylpropanes (Joshi et al., 2005).

  • Building Blocks in Cycloaddition Reactions : Derivatives like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane are useful precursors in [4+2] cycloaddition reactions, contributing to the synthesis of functionalized cyclohexene derivatives (Shimizu et al., 2021).

Analytical Applications

  • HPLC Analysis : High-performance liquid chromatographic methods have been developed for the analysis of related compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone (Hong-jin, 2007).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXXXQQBQHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646013
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one

CAS RN

884504-40-9
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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